Cas no 941882-81-1 (2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide)

2-3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group and an acetamide moiety linked to a 4-ethylphenyl ring. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) for targeting specific biological pathways. The presence of both chlorophenyl and ethylphenyl groups may enhance lipophilicity and binding affinity, while the pyridazinone scaffold offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for research applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s purity and stability under standard conditions further support its use in rigorous experimental settings.
2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide structure
941882-81-1 structure
Product name:2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide
CAS No:941882-81-1
MF:C20H18ClN3O2
MW:367.828823566437
CID:5498968

2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
    • 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide
    • Inchi: 1S/C20H18ClN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25)
    • InChI Key: JORANYCSMDRCJP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CC)C=C1)(=O)CN1N=C(C2=CC=C(Cl)C=C2)C=CC1=O

2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2774-0296-2mg
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2774-0296-2μmol
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2774-0296-3mg
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2774-0296-5μmol
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2774-0296-4mg
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2774-0296-75mg
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2774-0296-10μmol
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2774-0296-15mg
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2774-0296-20μmol
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2774-0296-40mg
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-ethylphenyl)acetamide
941882-81-1 90%+
40mg
$140.0 2023-05-16

2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide Related Literature

Additional information on 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide

Introduction to 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide (CAS No. 941882-81-1)

2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 941882-81-1, belongs to the pyridazine class of molecules, which are known for their diverse applications in medicinal chemistry. The presence of a chlorophenyl group and an ethylphenyl moiety in its structure contributes to its complex pharmacophoric features, making it a promising candidate for further investigation.

The chemical structure of 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide consists of a pyridazine ring system that is functionalized with various substituents. The 4-chlorophenyl group introduces a electron-withdrawing effect, which can influence the electronic properties of the molecule. Additionally, the N-(4-ethylphenyl)acetamide moiety adds a polar and basic character to the compound, potentially enhancing its interaction with biological targets. This combination of structural features makes it an intriguing subject for research in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of this compound with greater accuracy. Studies have suggested that the pyridazine core may exhibit properties such as kinase inhibition and anti-inflammatory effects. The chlorophenyl substituent has been shown to enhance binding affinity to certain protein targets, while the ethylphenylacetamide group could contribute to metabolic stability. These findings are particularly relevant in the context of developing novel therapeutic agents for treating chronic diseases.

In vitro studies have begun to explore the pharmacological profile of 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide. Initial results indicate that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders. Furthermore, its ability to modulate enzyme activity has been observed in preliminary assays, suggesting potential applications in managing conditions such as neurodegenerative diseases. The compound's interaction with biological pathways remains an area of active investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate characterization of the final product. These synthetic methodologies are crucial for producing sufficient quantities of the compound for further biological testing.

One of the most exciting aspects of 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide is its potential as a lead compound for drug development. Researchers are exploring derivatives of this molecule to enhance its potency and selectivity. By modifying the substituents on the pyridazine ring or introducing new functional groups, scientists aim to create more effective therapeutic agents with improved pharmacokinetic profiles. This approach aligns with current trends in medicinal chemistry where structure-based drug design plays a pivotal role.

The regulatory landscape for novel chemical entities like 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-ethylphenyl)acetamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and adherence to safety guidelines are essential for advancing this compound through preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area, ensuring that promising candidates like this one are thoroughly evaluated before reaching the market.

The future prospects for 2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-et hylphen yl)acetamide are bright, given its unique structural features and potential biological activities. As research continues, new insights into its mechanism of action and therapeutic applications will emerge. The integration of artificial intelligence (AI) tools in drug discovery is also expected to accelerate the process of identifying optimized derivatives and evaluating their efficacy. This interdisciplinary approach holds great promise for transforming how new drugs are developed and brought to patients worldwide.

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